3,4-Diethoxyaniline hydrochloride

Description

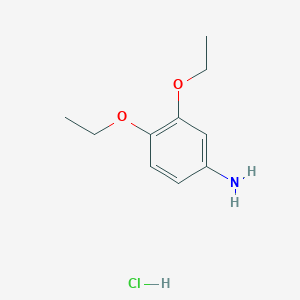

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-diethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-12-9-6-5-8(11)7-10(9)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYSYLOEQPQCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585572 | |

| Record name | 3,4-Diethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-84-7 | |

| Record name | 3,4-Diethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3,4-Diethoxyaniline Hydrochloride

This guide provides a comprehensive technical overview of 3,4-diethoxyaniline hydrochloride, a key intermediate in the pharmaceutical and chemical industries. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, applications, and safety considerations. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound (CAS No: 4956-84-7) is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring functionalized with two ethoxy groups and an amino group, makes it a valuable precursor for the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[1]

The primary utility of this compound lies in its role as a crucial intermediate in the production of various agrochemicals and pharmaceuticals.[1] Notably, it is a key starting material in the synthesis of Diethofencarb, a widely used fungicide. Furthermore, its chemical properties lend themselves to the creation of azo dyes and other specialty chemicals.

This guide will elucidate the synthetic pathway to this compound, detail its essential properties, and discuss its primary applications and safety profile, providing a holistic understanding for the practicing scientist.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 4956-84-7 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ · HCl | [1] |

| Molecular Weight | 217.69 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | Not definitively available for the hydrochloride salt in the provided search results. The free base (3,4-diethoxyaniline) has a melting point of approximately 45-48 °C. | General knowledge |

| Solubility | Soluble in water and alcohols. The solubility of aniline hydrochlorides generally increases with temperature and is influenced by the alcohol concentration in aqueous solutions.[2][3] | [2][3] |

| pKa | The pKa of the anilinium ion is a critical parameter for understanding its reactivity and behavior in solution. While not explicitly found for the diethoxy derivative, it is expected to be in the typical range for substituted anilinium ions. | General knowledge |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with catechol (1,2-dihydroxybenzene). The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway for this compound.

Step 1: Williamson Ether Synthesis of 1,2-Diethoxybenzene

The initial step involves the di-O-alkylation of catechol using an ethylating agent. The Williamson ether synthesis is the classic and most effective method for this transformation.

Causality of Experimental Choices:

-

Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the phenolic hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions.

-

Ethylating Agent: Ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄) are common and effective ethylating agents.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically employed to dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Protocol:

-

To a stirred solution of catechol (1 mole) in 250 mL of DMF, add potassium carbonate (2.2 moles).

-

Slowly add ethyl iodide (2.2 moles) to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 1 L of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 1,2-diethoxybenzene, which can be purified by vacuum distillation.

Step 2: Nitration of 1,2-Diethoxybenzene

The subsequent step is the electrophilic aromatic substitution of 1,2-diethoxybenzene to introduce a nitro group. The ethoxy groups are ortho-, para-directing, leading to a mixture of nitrated products. The desired 1-nitro-3,4-diethoxybenzene is a major product.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and side reactions.

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a thermometer, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 1,2-diethoxybenzene (1 mole) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding 1.1 moles of concentrated nitric acid to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 1,2-diethoxybenzene over 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-10 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g).

-

The solid nitro product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude 1-nitro-3,4-diethoxybenzene. Recrystallization from ethanol can be performed for further purification.

Step 3: Reduction of 1-Nitro-3,4-diethoxybenzene

The nitro group of 1-nitro-3,4-diethoxybenzene is then reduced to an amino group to yield 3,4-diethoxyaniline.

Causality of Experimental Choices:

-

Reducing Agent: Several methods can be employed for this reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid systems such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are also effective.

-

Solvent: For catalytic hydrogenation, a solvent like ethanol or ethyl acetate is suitable. For metal-acid reductions, the reaction is typically carried out in an acidic aqueous medium.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 1-nitro-3,4-diethoxybenzene (1 mole) in 500 mL of ethanol in a hydrogenation vessel.

-

Add 5% palladium on carbon (1-2 mol% of Pd) to the solution.

-

Pressurize the vessel with hydrogen gas (3-4 atm) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude 3,4-diethoxyaniline as an oil or low-melting solid.

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 3,4-diethoxyaniline, into its more stable hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude 3,4-diethoxyaniline in a suitable organic solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid or pass dry hydrogen chloride gas through the solution with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopic Data | Expected Features |

| ¹H NMR | - Triplets and quartets corresponding to the two ethoxy groups. - Signals in the aromatic region corresponding to the protons on the benzene ring. - A broad singlet for the -NH₃⁺ protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the methyl and methylene carbons of the ethoxy groups. - Signals for the aromatic carbons, with those attached to the oxygen and nitrogen atoms shifted downfield. |

| IR Spectroscopy | - N-H stretching vibrations for the ammonium group. - C-O stretching for the ether linkages. - Aromatic C-H and C=C stretching bands. |

Applications in Synthesis

As a versatile intermediate, this compound is a precursor to several important compounds.

Caption: Key applications of this compound.

-

Agrochemicals: The most prominent application is in the synthesis of the fungicide Diethofencarb . This involves the reaction of 3,4-diethoxyaniline with an appropriate chloroformate.

-

Dyes: The primary amino group can be diazotized and then coupled with various aromatic compounds to produce a range of azo dyes .

-

Pharmaceuticals: It serves as a building block for the synthesis of various other active pharmaceutical ingredients (APIs), where the substituted aniline moiety is a key pharmacophore.

Safety and Toxicological Profile

As with all chemical reagents, proper handling and safety precautions are essential when working with this compound.

-

General Hazards: Substituted anilines, as a class, can be toxic.[4] Common toxic effects include hemolysis (damage to red blood cells).[4]

-

Routes of Exposure: Can be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. This guide has provided a detailed overview of its synthesis, from readily available starting materials, and a summary of its key properties and applications. The provided experimental protocols, grounded in established chemical principles, offer a solid foundation for its laboratory-scale preparation. As with any chemical synthesis, adherence to strict safety protocols is imperative. The information contained within this document is intended to empower researchers and scientists with the knowledge required to effectively and safely utilize this important compound in their research and development endeavors.

References

- Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. Journal of Toxicological Sciences, 33(5), 591-601.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Li, Q., et al. (2012). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.

- Khan, M. F., et al. (1997). Aniline-induced oxidative stress in rat spleen. Journal of Toxicology and Environmental Health, 52(2), 125-135.

- Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109-110, 411-421.

- Nagel, R., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of the Total Environment, 109, 411-421.

-

Reachem Chemicals. (n.d.). Aniline Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]

- Wang, J., et al. (2011). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Fluid Phase Equilibria, 310(1-2), 107-112.

-

Cheméo. (n.d.). Aniline hydrochloride. Retrieved from [Link]

- Australian Government Department of Health. (2023, June 26).

- MPG.PuRe. (n.d.).

- Zhang, Y., et al. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst.

-

PubChem. (n.d.). 3,4-Dimethoxyaniline hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Diethoxyaniline. Retrieved from [Link]

-

Chemsrc. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

- Fisher Scientific. (2023, May 1).

- Sigma-Aldrich. (2023, November 6).

- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- MPG.PuRe. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3,4-Diethoxyaniline Hydrochloride: Physicochemical Properties and Analytical Protocols

Introduction: Understanding the Role and Rationale

3,4-Diethoxyaniline hydrochloride (CAS No: 4956-84-7) is a substituted aromatic amine that serves as a crucial building block in various streams of chemical synthesis.[1] Its molecular architecture, featuring an aniline core functionalized with two electron-donating ethoxy groups, makes it a valuable intermediate in the production of agrochemicals, dyes, and notably, in pharmaceutical research.[1][2]

The conversion of the parent aniline, 3,4-diethoxyaniline, into its hydrochloride salt is a deliberate and critical step in its manufacturing and application.[1] This process protonates the basic amino group, transforming the compound into a more stable, crystalline solid.[1] From a practical standpoint, this salt form mitigates the compound's susceptibility to aerial oxidation—a common degradation pathway for anilines—and improves its handling characteristics and solubility in polar solvent systems, which is often advantageous for downstream reaction setups.[1]

This guide provides an in-depth examination of the essential physicochemical characteristics of this compound. It is designed for researchers, process chemists, and quality control analysts who require a robust understanding of this intermediate for successful process development, impurity profiling, and analytical method validation. We will move beyond a simple recitation of data to explore the causality behind analytical choices, ensuring a technically sound and field-proven approach.

Molecular and Physicochemical Profile

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical parameters for this compound are summarized below. These values dictate its behavior in both reactive and analytical environments.

Chemical Structure and Identity

-

IUPAC Name: 3,4-diethoxyaniline;hydrochloride

-

Molecular Formula: C₁₀H₁₆ClNO₂[1]

-

Molecular Weight: 217.69 g/mol [1]

-

CAS Number: 4956-84-7[1]

-

Canonical SMILES: CCOС1=C(C=C(C=C1)N)OCC.Cl

Tabulated Physicochemical Data

| Property | Value | Significance in Application | Source(s) |

| Appearance | Red to brown solid | Visual identifier for material specification. Color may indicate impurity levels. | [2] |

| Melting Point | ~48°C (for the free base) | Critical parameter for drying, milling, and formulation. Note: The hydrochloride salt's melting point may differ and should be determined empirically. | [1][2] |

| Boiling Point | 294.5 ± 20.0 °C at 760 mmHg | Indicates thermal stability. Useful for distillation purification of the parent aniline, but not the salt. | [1][2] |

| Density | 1.0 ± 0.1 g/cm³ | Important for process calculations, such as reactor volume and solvent requirements. | [1][2] |

| LogP (estimated) | ~2.75 | Indicates moderate lipophilicity, guiding selection of chromatographic conditions and solvent systems for extraction. | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | Low volatility suggests minimal inhalation risk under ambient conditions, but appropriate handling is still required. | [2] |

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of starting materials is a non-negotiable parameter in drug development and fine chemical synthesis. HPLC is the gold-standard technique for this assessment due to its high resolution, sensitivity, and broad applicability to compounds like substituted anilines.[3][4]

This section details a robust, self-validating reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound.

Rationale for Method Design

-

Technique Selection (RP-HPLC): Reversed-phase chromatography is selected based on the compound's moderate lipophilicity (LogP ~2.75).[1] A nonpolar stationary phase (like C18) will effectively retain the analyte, allowing for separation from more polar or non-polar impurities using a polar mobile phase.

-

Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for aromatic compounds.[5]

-

Mobile Phase (Acetonitrile/Water with TFA): A gradient of acetonitrile and water provides a robust mechanism for eluting the analyte and a wide range of potential impurities. The addition of a small amount (0.1%) of trifluoroacetic acid (TFA) serves two critical functions: it protonates residual silanols on the silica backbone of the column to reduce peak tailing, and it ensures the analyte, an amine, remains in its protonated (salt) form, leading to sharper, more symmetrical peaks.

-

Detection (UV at 254 nm): The aniline core contains a strong chromophore, making UV detection highly sensitive and appropriate.[4] A wavelength of 254 nm is a common choice for aromatic compounds and generally provides a good response.

Step-by-Step Protocol

-

Preparation of Solutions:

-

Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

-

Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

-

Standard Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Sample Preparation (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard.

-

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with a gradient pump, autosampler, and UV/PDA detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[5]

-

Injection Volume: 10 µL.[5]

-

Detection Wavelength: 254 nm.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

-

System Suitability (Trustworthiness Check):

-

Before sample analysis, perform five replicate injections of the Standard Preparation.

-

Acceptance Criteria:

-

The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.

-

The tailing factor for the main peak must be ≤ 2.0.

-

These checks confirm that the system is performing with adequate precision and that the peak shape is acceptable for accurate integration.

-

-

-

Analysis and Calculation:

-

Inject the Diluent (as a blank), followed by the Standard Preparation and the Sample Preparation.

-

Calculate the purity of the sample using the area percent method.

-

Purity (%): (Area of Main Peak in Sample / Total Area of all Peaks in Sample) * 100

-

Purity Analysis Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity determination process, from initial setup to final result.

Caption: Workflow for HPLC Purity Determination.

Stability, Storage, and Safety

Stability and Storage

Aniline derivatives are susceptible to light-induced degradation and oxidation.[6] The hydrochloride salt form enhances stability, but proper storage is still paramount to ensure material integrity over time.[1]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

Safety and Handling

This compound and its parent compound are classified as hazardous.[8] Adherence to safety protocols is mandatory.

-

Hazard Summary: Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7][9] Use in a well-ventilated area or under a chemical fume hood.[7]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]

-

Inhalation: Move person to fresh air.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[9]

-

In all cases of exposure, seek immediate medical advice/attention.[9]

-

References

- Benchchem. (n.d.). This compound | RUO | Supplier.

- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.

- Echemi. (n.d.). 3,4-Dimethoxyaniline hydrochloride.

- Rigol, A., Latorre, A., Lacorte, S., & Barceló, D. (n.d.). Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography. ACS Publications.

- National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyaniline. PubChem.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 3,4-Dimethoxyaniline.

- Sigma-Aldrich. (n.d.). HPLC Analysis of Aniline Homologs on Discovery® C18.

- Synquest Labs. (n.d.). 3,4-Dimethoxyaniline Safety Data Sheet.

- Innospk. (n.d.). Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: 2,5-Dichloroaniline.

- National Center for Biotechnology Information. (n.d.). 3,4-Diethoxyaniline. PubChem.

- ChemBK. (2024, April 9). 3,4-Diethoxyaniline.

- Wessely, M., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 3,4-Diethoxyaniline | C10H15NO2 | CID 520936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

3,4-Diethoxyaniline hydrochloride CAS number and molecular structure

An In-depth Technical Guide to 3,4-Diethoxyaniline Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate. We will delve into its core chemical identity, synthesis, applications, and analytical characterization, offering field-proven insights and methodologies essential for laboratory and development settings.

Core Chemical Identity: Structure and Identification

This compound is the salt form of the parent compound, 3,4-Diethoxyaniline. The conversion to a hydrochloride salt is a common practice in organic chemistry to enhance the stability, crystallinity, and handling characteristics of amine-containing compounds.[1] The salt is less susceptible to aerial oxidation compared to the free aniline base.

The core structure consists of a benzene ring substituted with an amino group (-NH₂) and two ethoxy groups (-OCH₂CH₃) at positions 3 and 4 relative to the amine. In the hydrochloride form, the basic amino group is protonated to form an ammonium cation (-NH₃⁺), with a chloride anion (Cl⁻) as the counter-ion.

Molecular Structure:

The relationship between the free base and its hydrochloride salt is depicted below.

Caption: Reversible conversion between 3,4-Diethoxyaniline and its hydrochloride salt.

Chemical Identifiers:

A critical point of clarification for researchers is the distinction between the CAS (Chemical Abstracts Service) number for the free base and its hydrochloride salt. Using the correct CAS number is paramount for accurate procurement and regulatory compliance.

| Identifier | 3,4-Diethoxyaniline (Free Base) | This compound |

| CAS Number | 39052-12-5[2][3] | 4956-84-7[1][4] |

| Molecular Formula | C₁₀H₁₅NO₂[2][3] | C₁₀H₁₆ClNO₂[1][4] |

| Molecular Weight | 181.23 g/mol [2][3] | 217.69 g/mol [1][4] |

| IUPAC Name | 3,4-diethoxyaniline[3] | 3,4-diethoxyanilinium chloride |

| InChI Key | IKYZLUAAOLUOFW-UHFFFAOYSA-N[3] | TTYSYLOEQPQCGU-UHFFFAOYSA-N[1] |

Physicochemical Properties and Reactivity Profile

The properties of this compound are dictated by its structure. The hydrochloride salt form typically presents as a stable, crystalline solid, which is more soluble in polar solvents compared to its free base.[1]

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Appearance | Red to brown solid[2] | Crystalline solid |

| Melting Point | ~48°C[2] | Data not widely available |

| Boiling Point | 294.5 ± 20.0 °C at 760 mmHg[2] | Decomposes |

| Flash Point | 143.6 ± 29.0 °C[2] | N/A |

| Solubility | Soluble in organic solvents | Soluble in polar solvents (e.g., water, alcohols) |

Expertise & Experience: The two electron-donating ethoxy groups at the meta and para positions significantly influence the molecule's reactivity. They activate the aromatic ring, making it highly susceptible to electrophilic substitution reactions.[1] This enhanced reactivity is a key feature exploited in synthetic chemistry, making it a valuable precursor for more complex molecules.[1]

Synthesis: A Step-by-Step Methodological Approach

The synthesis of this compound is a multi-step process that begins with a readily available aromatic precursor.[1] The following workflow outlines a common and logical synthetic route starting from catechol (1,2-dihydroxybenzene).

Caption: Synthetic workflow for this compound from Catechol.

Protocol 1: Synthesis of this compound

Trustworthiness: This protocol is a self-validating system. Each step includes purification and characterization to ensure the material's integrity before proceeding to the next stage.

Step 1: Williamson Ether Synthesis of 1,2-Diethoxybenzene

-

Causality: The Williamson ether synthesis is a reliable method for forming ether linkages. A base is required to deprotonate the hydroxyl groups of catechol, forming a more nucleophilic phenoxide ion that readily attacks the ethylating agent.[1]

-

To a stirred solution of catechol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Add ethyl iodide (EtI, 2.2 eq) dropwise to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude 1,2-diethoxybenzene by vacuum distillation.

Step 2: Nitration of 1,2-Diethoxybenzene

-

Causality: The diethoxy-substituted ring is highly activated. Nitration must be performed under controlled, cold conditions to prevent over-reaction and ensure regioselectivity for the para position, which is sterically and electronically favored.

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

-

Slowly add 1,2-diethoxybenzene (1.0 eq) to the cold nitrating mixture while maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

-

Filter the solid, wash with cold water until neutral, and recrystallize from ethanol to yield pure 4-nitro-1,2-diethoxybenzene.

Step 3: Reduction to 3,4-Diethoxyaniline

-

Causality: The nitro group is reduced to an amine. Catalytic hydrogenation (H₂/Pd-C) is a clean method, while metal-acid systems like tin(II) chloride in HCl are also highly effective and common in laboratory settings.

-

Dissolve 4-nitro-1,2-diethoxybenzene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) and concentrated hydrochloric acid.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize carefully with a strong base (e.g., NaOH solution) to precipitate the free aniline.

-

Extract the product into an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent to obtain crude 3,4-Diethoxyaniline.

Step 4: Formation of the Hydrochloride Salt

-

Causality: The final step converts the aniline, which may be an oil or low-melting solid, into a more stable and easily handled crystalline salt.[1]

-

Dissolve the crude 3,4-Diethoxyaniline in a suitable solvent such as diethyl ether or isopropanol.

-

Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Applications in Agrochemical and Pharmaceutical Synthesis

This compound is not an end-product but a crucial building block. Its activated aromatic ring and primary amine functional group make it a versatile starting point for constructing more complex molecular architectures.

Primary Application: Fungicide Synthesis The most prominent industrial application of 3,4-Diethoxyaniline is as a key intermediate in the production of the fungicide Diethofencarb .[2] This highlights its importance in the agrochemical sector for developing products that protect crops and ensure food security.[1]

Caption: Application pathways for this compound.

Other Applications:

-

Pharmaceuticals: The substituted aniline moiety is a common feature in many pharmacologically active molecules. This compound serves as a precursor for various therapeutic agents.[1]

-

Dyes: The aromatic amine structure makes it a suitable component for creating azo dyes through diazotization and coupling reactions.[1]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Causality: HPLC is the gold standard for assessing the purity of organic compounds.[1] A reversed-phase method is chosen because it is well-suited for separating moderately polar compounds like anilines from non-polar or more polar impurities. UV detection is effective due to the aromatic nature of the molecule.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a concentration of ~1 mg/mL.

-

Injection: Inject 10 µL and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the relative peak areas.

Spectroscopic Confirmation:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra will show characteristic signals for the aromatic protons, the ethoxy groups (a triplet and a quartet), and the aromatic carbons.[1]

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as N-H stretches from the ammonium group and C-O stretches from the ether linkages.

Safety, Handling, and Storage

As with all aniline derivatives, appropriate safety precautions must be taken. While a specific Safety Data Sheet (SDS) for the hydrochloride was not found in the search results, data for the free base and similar aniline compounds provide a strong basis for safe handling procedures.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5][6] Avoid breathing dust.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Keep away from strong oxidizing agents and acids.[5]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Ingestion: Rinse mouth and call a physician or poison control center if you feel unwell.[6]

-

Inhalation: Move the person to fresh air.[6]

-

Conclusion

This compound is a foundational chemical intermediate with significant utility in the agrochemical and pharmaceutical industries. Its value is derived from the specific reactivity conferred by its di-substituted aromatic structure. A thorough understanding of its synthesis, properties, and analytical validation, as presented in this guide, is essential for researchers and developers aiming to leverage this compound in their synthetic programs. Adherence to rigorous protocols and safety measures will ensure reliable and safe application in any research and development context.

References

-

PubChem, National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyaniline hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 3,4-Diethoxyaniline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 3,4-Diethoxyaniline | C10H15NO2 | CID 520936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4956-84-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic data interpretation of 3,4-Diethoxyaniline hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Interpretation of 3,4-Diethoxyaniline Hydrochloride A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Abstract

This compound is a key aromatic amine intermediate utilized in the synthesis of various high-value chemical entities, including pharmaceuticals and dyes.[1][2] Its purity and structural integrity are paramount for the successful outcome of subsequent synthetic steps. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the comprehensive characterization of this compound. By moving beyond a mere listing of data, this document elucidates the causal relationships between molecular structure and spectral output, offering a robust framework for researchers to validate their own experimental findings.

The Analytical Imperative: Structuring the Investigation

In the field of chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of reliable research and development. For a molecule like this compound, a multi-faceted spectroscopic approach is not merely best practice; it is a necessity. Each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry reveals the molecular mass and fragmentation patterns, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise carbon-hydrogen framework.[1] This guide is structured to mirror a logical laboratory workflow, integrating data from each technique to build a conclusive structural assignment.

Experimental Workflow: An Integrated Approach

The following workflow illustrates the synergistic use of MS, IR, and NMR for definitive structural elucidation. This process ensures that data from each step informs and validates the next, creating a self-validating analytical system.

Figure 1: A logical workflow for the integrated spectroscopic analysis of this compound.

Mass Spectrometry (MS): The First Clue

Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards the analyte with high-energy electrons, causing ionization and subsequent fragmentation. The analysis is performed on the free base, 3,4-diethoxyaniline (MW: 181.23 g/mol ), as the hydrochloride salt is non-volatile.[3] The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a molecular fingerprint.

Data Interpretation: The mass spectrum of 3,4-diethoxyaniline is characterized by a distinct molecular ion peak and predictable fragmentation patterns arising from the cleavage of the ethoxy groups.

-

Molecular Ion (M⁺˙): The peak at m/z = 181 corresponds to the molecular weight of the free base, C₁₀H₁₅NO₂.[1] Its presence confirms the elemental composition.

-

Key Fragmentation: The primary fragmentation pathways for ethers involve the loss of alkyl groups, while aromatic amines show stability in the aromatic core.[4]

-

Loss of an Ethyl Radical ([M - C₂H₅]⁺): Cleavage of an ethyl group from one of the ethoxy moieties results in a significant peak at m/z = 152 . This is often a prominent fragment in ethoxy-substituted aromatics.[1]

-

Loss of Ethylene ([M - C₂H₄]⁺˙): A common rearrangement in ethers can lead to the elimination of a neutral ethylene molecule, producing a radical cation at m/z = 153 . This fragment is analogous to what is seen in the related compound, 3,4-dimethoxyaniline.[5]

-

Table 1: Predicted Mass Spectrometry Fragments for 3,4-Diethoxyaniline

| Ion Description | Formula of Fragment | Predicted m/z | Causality |

| Molecular Ion | [C₁₀H₁₅NO₂]⁺˙ | 181 | Entire molecule ionized |

| Loss of Ethylene | [C₈H₁₁NO₂]⁺˙ | 153 | Rearrangement and loss from an ethoxy group |

| Loss of Ethyl Radical | [C₈H₁₀NO₂]⁺ | 152 | Alpha-cleavage of an O-CH₂ bond |

Major Fragmentation Pathway

The diagram below visualizes the primary fragmentation events upon electron ionization.

Figure 2: Key EI-MS fragmentation pathways for 3,4-diethoxyaniline.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. The frequencies of these vibrations are characteristic of the functional groups present.[6]

Data Interpretation: The IR spectrum of this compound is dominated by features corresponding to the ammonium salt, the aromatic ring, and the ether linkages.

-

-NH₃⁺ Stretch: The most telling feature is a very broad and strong absorption band typically found between 2800-3200 cm⁻¹ . This is characteristic of the N-H stretching vibrations of the ammonium cation, distinguishing it from the sharper, less broad peaks of a primary amine (-NH₂) which appear around 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy groups are observed as stronger bands just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Ether Stretch: Strong, characteristic absorptions for the aryl-alkyl ether C-O bond are expected in the 1200-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.[6]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2800-3200 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |

| 3010-3100 | C-H Stretch | Aromatic |

| 2850-2980 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1200-1260 | Asymmetric C-O Stretch | Aryl-Alkyl Ether |

| 1020-1050 | Symmetric C-O Stretch | Aryl-Alkyl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. Chemical shifts (δ), splitting patterns (multiplicity), and integration values allow for the complete assembly of the molecular structure.[7]

Molecular Structure with Atom Numbering

Figure 3: Structure of 3,4-Diethoxyaniline cation with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Data Interpretation: The ¹H NMR spectrum provides a clear picture of the proton environments. The formation of the hydrochloride salt causes a downfield shift (deshielding) of the aromatic protons due to the electron-withdrawing nature of the -NH₃⁺ group.

-

Aromatic Protons (δ ~7.0-7.5 ppm): The three aromatic protons will appear in the aromatic region.

-

H-2: Will likely appear as a doublet, coupled to H-6.

-

H-5: Will appear as a doublet, coupled to H-6.

-

H-6: Will appear as a doublet of doublets, coupled to both H-2 and H-5.

-

-

Ethoxy Methylene Protons (-OCH₂-, δ ~4.1 ppm): The two methylene groups (Ha, Hc) are chemically equivalent and will appear as a single quartet, coupled to the adjacent methyl protons. The signal integrates to 4H.

-

Ethoxy Methyl Protons (-CH₃, δ ~1.4 ppm): The two methyl groups (Hb, Hd) are equivalent and will appear as a single triplet, coupled to the adjacent methylene protons. This signal integrates to 6H.

-

Ammonium Protons (-NH₃⁺, variable): These protons typically appear as a broad singlet that can be exchanged with D₂O. Its chemical shift is highly dependent on solvent and concentration.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) |

| -NH₃⁺ | 3H | broad singlet | variable |

| H-2, H-5, H-6 | 3H | multiplets | 7.0 - 7.5 |

| -OCH₂- (Ha, Hc) | 4H | quartet (q) | ~4.1 |

| -CH₃ (Hb, Hd) | 6H | triplet (t) | ~1.4 |

¹³C NMR Spectroscopy

Data Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (δ ~115-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the oxygen atoms (C-3, C-4) will be the most downfield in this region. The carbon attached to the ammonium group (C-1) will also be significantly affected.

-

Ethoxy Methylene Carbons (-OCH₂-, δ ~65 ppm): A single peak representing the two equivalent methylene carbons (Ca, Cc).

-

Ethoxy Methyl Carbons (-CH₃, δ ~15 ppm): A single peak representing the two equivalent methyl carbons (Cb, Cd).

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |

| C-3, C-4 | ~145 - 150 |

| C-1, C-2, C-5, C-6 | ~115 - 135 |

| -OCH₂- (Ca, Cc) | ~65 |

| -CH₃ (Cb, Cd) | ~15 |

Methodologies for Spectroscopic Analysis

Authoritative protocols are crucial for reproducible and accurate data. The following are generalized, yet field-proven, methodologies.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the -NH₃⁺ protons, allowing for their observation.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for small molecules should be employed. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

IR Sample Preparation (KBr Pellet)

-

Grinding: Grind a small amount (~1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Direct Infusion EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). The analysis targets the free base.

-

Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or other suitable inlet system for EI.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a combined spectroscopic approach. Mass spectrometry provides the initial molecular weight, IR spectroscopy confirms the presence of key functional groups—most notably the ammonium and ether moieties—and NMR spectroscopy delivers the final, unambiguous map of the molecular architecture. By understanding the principles behind each technique and the specific spectral features of the molecule, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity of their downstream applications.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][7][8]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][3][6][9]

-

PubChem Compound Summary for CID 520936, 3,4-Diethoxyaniline. National Center for Biotechnology Information. [Link][10][11]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][4]

-

PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline. National Center for Biotechnology Information. [Link][5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. NCERT Solutions For Class 12 Chemistry 2025-26 | Free PDF [vedantu.com]

- 3. Aniline, 3,4-diethoxy- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aniline, 3,4-diethoxy- [webbook.nist.gov]

- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 8. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 9. NIST Chemistry WebBook [webbook.nist.gov]

- 10. 3,4-Diethoxyaniline | C10H15NO2 | CID 520936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - 3,4-diethoxyaniline (C10H15NO2) [pubchemlite.lcsb.uni.lu]

Starting materials for 3,4-Diethoxyaniline hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of 3,4-Diethoxyaniline Hydrochloride: From Starting Materials to Final Product

Introduction

This compound is a valuable aromatic amine building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its molecular structure, featuring a substituted aniline ring with two electron-donating ethoxy groups, makes it a versatile precursor for more complex molecules.[1] Notably, it is an essential component in the synthesis of Diethofencarb, a widely used fungicide.[2] The hydrochloride salt form enhances the compound's stability and crystallinity, simplifying handling and storage for industrial applications.[1]

This guide provides a comprehensive technical overview of the synthetic pathways to this compound, with a primary focus on the selection of starting materials and the rationale behind the core chemical transformations. We will delve into the mechanistic details of each synthetic step, providing field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is a well-established multi-step process that typically begins with a catechol (1,2-dihydroxybenzene) derivative.[1] The overall strategy involves three primary stages:

-

Etherification: Introduction of the two ethoxy groups onto the aromatic ring.

-

Reduction: Conversion of a nitro group to the essential amine functionality.

-

Salt Formation: Conversion of the synthesized aniline to its more stable hydrochloride salt.

The most logical and efficient pathway involves starting with a nitrated catechol, which allows for the etherification of the hydroxyl groups, followed by the reduction of the nitro group. This sequence avoids potential side reactions and ensures high yields of the desired product.

Part 1: Foundational Starting Material - The Catechol Precursor

The journey to this compound commences with the selection of an appropriate catechol derivative. While one could start with catechol itself, a more strategic approach involves using 4-nitrocatechol (3,4-dihydroxynitrobenzene) as the primary starting material. This choice is advantageous as the nitro group serves as a precursor to the final amine functionality and is relatively stable under the conditions required for the subsequent etherification step.

The synthesis of 4-nitrocatechol itself is a known process, often involving the nitration of catechol or its derivatives, followed by hydrolysis.[4] By starting with 4-nitrocatechol, we streamline the overall synthesis, focusing on the two key transformations: etherification and reduction.

Part 2: The Etherification Step via Williamson Ether Synthesis

With 4-nitrocatechol as our starting point, the next critical step is the introduction of the two ethoxy groups to form 3,4-diethoxynitrobenzene . The Williamson ether synthesis is the classic and most effective method for this transformation.[1]

Mechanism and Rationale

The Williamson ether synthesis involves the deprotonation of the hydroxyl groups of 4-nitrocatechol by a suitable base to form a more nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent to yield the desired diethoxy product. The choice of base, solvent, and ethylating agent is crucial for maximizing yield and minimizing side reactions.

Reagent Selection

| Reagent Type | Examples | Key Considerations |

| Ethylating Agent | Ethyl iodide, Diethyl sulfate, Ethyl bromide | Reactivity: Ethyl iodide is highly reactive but can be more expensive. Diethyl sulfate is a potent ethylating agent but is toxic and requires careful handling. Ethyl bromide offers a good balance of reactivity and cost. |

| Base | Sodium hydroxide (NaOH), Potassium carbonate (K2CO3) | Strength & Solubility: NaOH is a strong, inexpensive base. K2CO3 is a milder base, often used in polar aprotic solvents like acetone or DMF, which can sometimes lead to cleaner reactions. |

| Solvent | Ethanol, Acetone, Dimethylformamide (DMF) | Polarity & Boiling Point: The solvent must be able to dissolve the reactants and be suitable for the reaction temperature. Polar aprotic solvents can accelerate SN2 reactions. |

Experimental Protocol: Synthesis of 3,4-Diethoxynitrobenzene

This protocol describes a typical lab-scale synthesis of 3,4-diethoxynitrobenzene from 4-nitrocatechol.

Materials:

-

4-nitrocatechol

-

Diethyl sulfate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filtration flask

Procedure:

-

To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 4-nitrocatechol and anhydrous potassium carbonate in anhydrous acetone.

-

Stir the mixture at room temperature.

-

Slowly add diethyl sulfate to the suspension via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,4-diethoxynitrobenzene as a solid.[5]

Part 3: The Reduction of the Nitro Group

The penultimate step in the synthesis is the reduction of the nitro group in 3,4-diethoxynitrobenzene to an amine, yielding 3,4-diethoxyaniline .[1]

Methodology: Catalytic Hydrogenation

Catalytic hydrogenation is the most common and efficient method for this reduction.[1] It offers high yields, clean reactions, and the catalyst can often be recovered and reused.[6] The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Catalyst and Reaction Conditions

| Parameter | Options | Key Considerations |

| Catalyst | Palladium on carbon (Pd/C), Raney Nickel, Platinum on carbon (Pt/C) | Activity & Selectivity: Pd/C is a highly effective and commonly used catalyst for nitro group reductions. Raney Nickel is also effective but can be pyrophoric.[7] Platinum-based catalysts are also an option.[8] |

| Hydrogen Source | Hydrogen gas (H2), Transfer hydrogenation (e.g., ammonium formate) | Safety & Equipment: Using hydrogen gas requires a pressure-rated reactor. Transfer hydrogenation offers a safer alternative that does not require specialized high-pressure equipment. |

| Solvent | Ethanol, Methanol, Ethyl acetate | Solubility & Inertness: The solvent should dissolve the starting material and be inert under the reaction conditions. Alcohols are commonly used. |

Experimental Protocol: Synthesis of 3,4-Diethoxyaniline

This protocol outlines the reduction of 3,4-diethoxynitrobenzene using catalytic hydrogenation.

Materials:

-

3,4-diethoxynitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas source

Equipment:

-

Parr hydrogenator or a similar pressure-rated reaction vessel

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a pressure-rated reaction vessel, dissolve 3,4-diethoxynitrobenzene in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by the uptake of hydrogen or by TLC analysis.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3,4-diethoxyaniline. The product can be further purified by distillation or recrystallization if necessary.

Part 4: Final Step - Hydrochloride Salt Formation

The final step is the conversion of the free base, 3,4-diethoxyaniline, into its hydrochloride salt. This is a straightforward acid-base reaction that improves the compound's stability, crystallinity, and ease of handling.[1]

Experimental Protocol: Preparation of this compound

Materials:

-

3,4-diethoxyaniline

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous diethyl ether or ethyl acetate

Equipment:

-

Beaker or Erlenmeyer flask

-

Stirring apparatus

-

Ice bath

-

Büchner funnel and filtration flask

Procedure:

-

Dissolve the crude or purified 3,4-diethoxyaniline in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise.

-

The this compound will precipitate out of the solution as a solid.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain pure this compound.

Visualizing the Synthesis

Overall Synthetic Pathway

Caption: Synthetic route to this compound.

Generalized Experimental Workflow

Caption: Generalized workflow for the synthesis of 3,4-Diethoxyaniline HCl.

Conclusion

The synthesis of this compound is a robust and scalable process when approached with a clear understanding of the underlying chemical principles. The strategic selection of 4-nitrocatechol as the starting material provides a direct and efficient route to the target molecule. Careful consideration of the reagents and conditions for the Williamson ether synthesis and the subsequent catalytic hydrogenation is paramount to achieving high yields and purity. The final conversion to the hydrochloride salt ensures a stable and easily manageable product for its various industrial applications. This guide provides the foundational knowledge and practical protocols for researchers and scientists to successfully synthesize this important chemical intermediate.

References

-

Benchchem. This compound.

-

Qiu Wei-jie, Lin Jun. Synthesis of 3,4-Dimethoxyaniline. Fine Chemical Intermediates. 2005.

-

Autech. Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing.

-

Sarna Chemicals. 3,4 Dimethoxyaniline (3,4DMA).

-

PrepChem. Synthesis of 4-nitropyrocatechol.

-

Google Patents. CN102952021B - Synthesis method of 3,4-dimethylaniline.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 520936, 3,4-Diethoxyaniline.

-

ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline.

-

LookChem. Chinese Factory Supply Wholesale 3,4-DIETHOXY NITROBENZENE 4992-63-6 Safe Shipping.

-

Benchchem. An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline.

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline.

-

PrepChem. Synthesis of catechol.

-

ChemicalBook. 3,4-Diethoxynitrobenzene.

-

Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.

-

Google Patents. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. sarnachemicals.com [sarnachemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. Chinese Factory Supply Wholesale 3,4-DIETHOXY NITROBENZENE 4992-63-6 Safe Shipping [promisechemical.com]

- 6. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 7. Synthesis of 3,4-Dimethoxyaniline | Semantic Scholar [semanticscholar.org]

- 8. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

A Technical Guide to the Williamson Ether Synthesis of 3,4-Diethoxyaniline

This document provides an in-depth technical guide for the synthesis of 3,4-diethoxyaniline, a key intermediate in the chemical industry. The narrative is structured to provide not just a protocol, but a foundational understanding of the strategic decisions and mechanistic principles involved, tailored for researchers, chemists, and drug development professionals.

Introduction and Strategic Importance

The Role of 3,4-Diethoxyaniline in Agrochemicals

3,4-Diethoxyaniline (CAS No: 39052-12-5) is a substituted aniline that serves as a critical building block in organic synthesis. Its primary industrial application is as a precursor for Diethofencarb, a widely used benzimidazole fungicide that provides targeted protection for crops against various fungal pathogens.[1] The precise installation of the two ethoxy groups onto the aniline backbone is fundamental to the final product's biological activity, making a robust and selective synthesis route paramount for manufacturers.[1]

The Williamson Ether Synthesis: A Timeless Tool for O-Alkylation

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[2][3][4] The reaction classically involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide ion.[5] Its enduring relevance in modern organic synthesis is a testament to its broad substrate scope and general reliability.

Core Principles and Mechanistic Considerations

The SN2 Pathway in Aromatic Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][6] In the context of preparing 3,4-diethoxyaniline, the synthesis begins with a dihydroxylated aniline precursor. The phenolic hydroxyl groups are deprotonated by a base to form highly nucleophilic phenoxide ions. These phenoxides then attack the electrophilic carbon of an ethylating agent (e.g., ethyl halide), displacing the leaving group in a single, concerted step.[5]

For this SN2 reaction to be efficient, several factors must be considered:

-

The Alkylating Agent: The electrophile must be unhindered at the reaction center. Primary alkyl halides, such as ethyl bromide or ethyl iodide, are ideal substrates as they minimize steric hindrance and are not prone to elimination side reactions.[2][6]

-

The Leaving Group: A good leaving group (e.g., I⁻, Br⁻, TsO⁻) is essential to facilitate the substitution.

-

The Nucleophile: The concentration and reactivity of the phenoxide are critical. The choice of base and solvent directly influences the nucleophilicity of the intermediate.

Synthetic Strategy: Navigating the O- vs. N-Alkylation Challenge

The primary challenge in synthesizing 3,4-diethoxyaniline from its logical precursor, 3,4-dihydroxyaniline (4-aminocatechol), is the presence of three nucleophilic sites: two hydroxyl groups and one amino group. The aniline nitrogen is nucleophilic and can compete with the desired O-alkylation, leading to the formation of N-ethylated byproducts.

However, the phenolic protons are significantly more acidic (pKa ≈ 10) than the N-H protons of the anilinium ion (pKa ≈ 4-5). This acidity difference allows for selective deprotonation of the hydroxyl groups using a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The resulting phenoxide ions are far more potent nucleophiles than the neutral amino group, thus kinetically favoring O-alkylation. The chosen strategy, therefore, relies on direct, dual O-alkylation under carefully controlled conditions to maximize the yield of the desired product.

Experimental Protocol: Direct Di-O-Ethylation of 3,4-Dihydroxyaniline

This protocol describes a self-validating system for the synthesis of 3,4-diethoxyaniline. Each step includes justifications rooted in chemical principles.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 3,4-Dihydroxyaniline | C₆H₇NO₂ | 125.12 | Starting Material |

| Ethyl Bromide | C₂H₅Br | 108.97 | Ethylating Agent |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Saturated NaCl Solution (Brine) | NaCl(aq) | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Step-by-Step Methodology

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The system is flushed with dry nitrogen to create an inert atmosphere, which is crucial to prevent the oxidation of the electron-rich aminophenol starting material.

-

Charging Reagents: To the flask, add 3,4-dihydroxyaniline (5.0 g, 39.9 mmol, 1.0 eq) and anhydrous potassium carbonate (13.8 g, 99.9 mmol, 2.5 eq). The excess base ensures complete deprotonation of both phenolic hydroxyl groups.

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL). DMF is a polar aprotic solvent that effectively solvates the potassium cations, leaving the phenoxide anions highly reactive and accelerating the SN2 reaction.[3]

-

Addition of Ethylating Agent: While stirring vigorously, add ethyl bromide (7.4 mL, 99.9 mmol, 2.5 eq) dropwise to the suspension at room temperature. A slight excess of the ethylating agent helps drive the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to 70-80 °C using an oil bath. Maintain this temperature and continue stirring for 8-12 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

Reaction Work-up

-

Cooling and Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the dark mixture into 300 mL of ice-cold water to precipitate the crude product and dissolve inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-diethoxyaniline.

Purification and Characterization

The crude product, typically a red to brown solid[1], is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes) to yield the final product with a purity of ≥98.0%.[1] The structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Parameters and Data Summary

| Parameter | Value | Rationale |

| Molar Ratio (Substrate:Base:EtBr) | 1.0 : 2.5 : 2.5 | Excess base and alkylating agent ensure complete di-alkylation. |

| Solvent | Anhydrous DMF | Polar aprotic solvent accelerates SN2 reaction rate. |

| Temperature | 70-80 °C | Provides sufficient thermal energy without promoting significant side reactions. |

| Reaction Time | 8-12 hours | Typical duration for complete conversion, should be confirmed by TLC. |

| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the aminophenol substrate. |

| Expected Yield | 75-85% | Based on analogous Williamson ether syntheses of substituted phenols. |

Visualizing the Process

Diagram: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product isolation.

Caption: Experimental workflow for the synthesis of 3,4-Diethoxyaniline.

Diagram: Reaction Mechanism

This diagram outlines the mechanistic steps of the di-O-alkylation process.

Caption: Reaction mechanism of the Williamson ether synthesis.

Field Insights: Troubleshooting and Side Reaction Mitigation

Competing N-Alkylation and Mono-Alkylation

The primary competing reactions are N-alkylation and incomplete O-alkylation.[2]

-

N-Alkylation: Formation of N-ethyl-3,4-diethoxyaniline and N,N-diethyl-3,4-diethoxyaniline can occur, especially if reaction temperatures are too high or a very strong base is used.

-

Mono-alkylation: Incomplete reaction can leave mono-ethoxylated intermediates (3-ethoxy-4-hydroxyaniline and 4-ethoxy-3-hydroxyaniline).

These impurities can complicate purification and reduce the final yield. Monitoring by TLC is essential to ensure the reaction goes to completion, minimizing mono-alkylated species.

Optimizing for Selectivity: The Role of Base and Solvent

The choice of base is critical for selectivity. A base like K₂CO₃ is strong enough to deprotonate the phenols but generally not strong enough to deprotonate the aniline nitrogen, thus favoring O-alkylation. Stronger bases like sodium hydride (NaH) could increase the risk of N-alkylation.[7] The use of aprotic solvents like DMF or DMSO is known to enhance the rate of Williamson ether synthesis.[3]

Alternative Strategy: A Protection Group Approach

For substrates where N-alkylation is a persistent and significant issue, a protection-deprotection strategy is a valid and robust alternative.[8] This multi-step approach involves:

-

Protection: The amino group is temporarily protected, for instance, as an amide or an imine, to render it non-nucleophilic.

-

Williamson Ether Synthesis: The O-alkylation is performed on the protected intermediate.

-

Deprotection: The protecting group is removed under conditions that do not affect the newly formed ether linkages, yielding the pure product.

While this increases the number of synthetic steps, it often provides a cleaner reaction profile and higher overall purity, which can be crucial in pharmaceutical or high-spec agrochemical applications.[8]

Conclusion

The Williamson ether synthesis is a powerful and effective method for the preparation of 3,4-diethoxyaniline from 3,4-dihydroxyaniline. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, the challenges of competing N-alkylation can be effectively managed to achieve high yields of the desired O-alkylated product. The direct synthesis protocol presented here offers an efficient pathway, while the discussion of alternative strategies provides the necessary framework for troubleshooting and process optimization. This guide provides the foundational knowledge for researchers to successfully implement and adapt this synthesis for their specific applications.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

- Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.

-

Suri, J. L. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press. [Link]

- Google Patents. CN102952021B - Synthesis method of 3,4-dimethylaniline.

-

LookChem. Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

- Google Patents. US2347652A - Method of making 3,4-dimethylaniline.

-

vibzz lab. (2021). Dimethylaniline : Synthesis. YouTube. [Link]

- Google Patents. CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline.

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

- Google Patents. CN103130657A - Synthetic method of 2-chloro-4-aminophenol.

-

ResearchGate. (2012). Synthesis of 3, 4, 5-trimethoxyaniline. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]